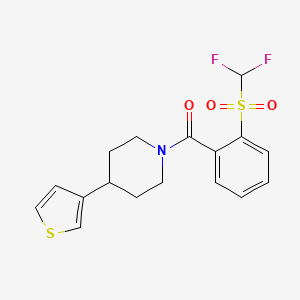
1-(2-DIFLUOROMETHANESULFONYLBENZOYL)-4-(THIOPHEN-3-YL)PIPERIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-DIFLUOROMETHANESULFONYLBENZOYL)-4-(THIOPHEN-3-YL)PIPERIDINE is a useful research compound. Its molecular formula is C17H17F2NO3S2 and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Difluoromethanesulfonylbenzoyl)-4-(thiophen-3-yl)piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound features a piperidine core substituted with a difluoromethanesulfonylbenzoyl group and a thiophene moiety. Its molecular formula is C15H14F2N2O2S, and it possesses unique chemical characteristics that influence its biological activity.
Biological Activity Overview
Research indicates that compounds with piperidine and thiophene structures exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific activities of this compound have not been extensively documented in the literature, but related compounds provide insight into its potential effects.
Antimicrobial Activity
Piperidine derivatives have shown promising antimicrobial properties. For instance, studies on similar piperidine-based compounds indicated significant antifungal activity against Candida auris with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial effects.
Antitumor Activity
Compounds containing thiophene rings have been associated with antitumor properties. Research on thiophene derivatives revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This suggests that the target compound may also possess antitumor activity.
The mechanisms by which piperidine and thiophene derivatives exert their biological effects often involve the modulation of cellular pathways:
- Apoptosis Induction : Similar compounds have been shown to induce apoptotic cell death in cancer cells .
- Cell Cycle Arrest : Studies indicate that these compounds can halt the cell cycle at specific phases, contributing to their antitumor efficacy .
- Membrane Disruption : Antifungal activity is often linked to the disruption of microbial plasma membranes, leading to cell death .
Case Studies
- Antifungal Activity Study : A study investigating piperidine derivatives demonstrated their effectiveness against C. auris, highlighting their potential as antifungal agents. The study reported significant cell death and membrane disruption at varying concentrations .
- Antitumor Efficacy : Another research project focused on thiophene-containing compounds showed promising results in inhibiting tumor growth in vitro. The findings suggested that these compounds could serve as leads for developing new anticancer drugs .
Data Tables
特性
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S2/c18-17(19)25(22,23)15-4-2-1-3-14(15)16(21)20-8-5-12(6-9-20)13-7-10-24-11-13/h1-4,7,10-12,17H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSDYMGLNCOBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














